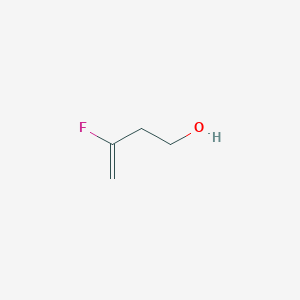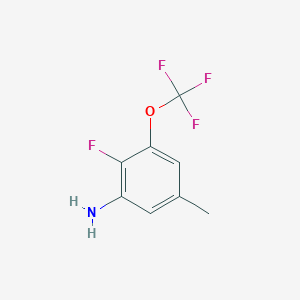
1-(1H-1,2,4-triazol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design and other applications.
Méthodes De Préparation
The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with an appropriate alkylating agent under controlled conditions. For example, the reaction of 1,2,4-triazole with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions: Reagents such as potassium carbonate, sodium hydride, and various alkylating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in pathogens, making the compound effective as an antifungal or anticancer agent .
Comparaison Avec Des Composés Similaires
1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.
Imidazole derivatives: Imidazole rings contain two nitrogen atoms and are found in many biologically active compounds, including antifungal agents.
Thiazole derivatives: Thiazole rings contain both nitrogen and sulfur atoms and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific triazole ring structure, which provides stability and versatility in chemical reactions, making it a valuable compound in multiple fields of research and industry.
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-(1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-4(6)2-5-7-3-8-9-5/h3-4H,2,6H2,1H3,(H,7,8,9) |
Clé InChI |
NABYNYRJCOSUAC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)

![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)


